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Compound of Interest

Compound Name: 2,4-Dichloro-7-nitroquinazoline

Cat. No.: B058027

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-dichloro-7-nitroquinazoline, a
key intermediate in synthetic organic chemistry with potential applications in medicinal
chemistry. This document consolidates available data on its chemical properties, synthesis, and
reactivity, offering a valuable resource for researchers in drug discovery and development.

Chemical and Physical Properties

2,4-Dichloro-7-nitroquinazoline is a chlorinated and nitrated quinazoline derivative. Its
chemical structure and key properties are summarized below.
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Property Value Reference
CAS Number 129112-65-8

Molecular Formula CsH3CI2N302

Molecular Weight 244.03 g/mol

Melting Point 148-150 °C

Boiling Point 250-270 °C (at 10 Torr)

Predicted Density

1.674 + 0.06 g/cm?3

Appearance

Not specified, likely a solid at
room temperature given the

melting point.

Solubility

Expected to have low solubility
in water and better solubility in
organic solvents like DMF and
DMSO.

Synthesis

A specific, detailed synthesis protocol for 2,4-dichloro-7-nitroquinazoline is not readily

available in the public domain. However, the synthesis of its isomer, 4,7-dichloro-6-

nitroquinazoline, has been well-documented and provides a reliable synthetic strategy that can

be adapted.[1][2] The general approach involves a three-step process:

e Condensation: Formation of a quinazolinone ring system.

« Nitration: Introduction of a nitro group onto the quinazoline core.

o Chlorination: Conversion of the hydroxyl groups to chloro groups.

A plausible synthetic workflow for 2,4-dichloro-7-nitroquinazoline is depicted below.
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Figure 1. A proposed synthetic workflow for 2,4-dichloro-7-nitroquinazoline.
Experimental Protocol (Adapted from the synthesis of 4,7-dichloro-6-nitroquinazoline):[1][2]
Step 1: Synthesis of 7-Nitro-2,4(1H,3H)-quinazolinedione

o A mixture of 2-amino-4-nitrobenzoic acid and a suitable cyclizing agent (e.g., urea or
potassium cyanate) in a high-boiling solvent is heated under reflux.

e The reaction progress is monitored by thin-layer chromatography (TLC).

o Upon completion, the reaction mixture is cooled, and the precipitated product is collected by
filtration, washed, and dried.

Step 2: Synthesis of 2,4-Dichloro-7-nitroquinazoline

e 7-Nitro-2,4(1H,3H)-quinazolinedione is treated with a chlorinating agent, such as phosphorus
oxychloride (POCIs) or thionyl chloride (SOCI2), often in the presence of a catalytic amount of
N,N-dimethylformamide (DMF).

e The mixture is heated to reflux for several hours.
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» After the reaction is complete, the excess chlorinating agent is removed under reduced
pressure.

o The residue is carefully quenched with ice-water, and the resulting precipitate is filtered,
washed thoroughly with water, and dried to yield the crude product.

 Purification can be achieved by recrystallization from a suitable solvent.

Spectroscopic Data

While specific spectra for 2,4-dichloro-7-nitroquinazoline are not publicly available,
spectroscopic data is reportedly available from commercial suppliers.[3] Based on the structure
and data for similar compounds, the expected spectral characteristics are as follows:
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Spectroscopy Expected Features

Aromatic protons will appear as multiplets or

distinct doublets and triplets in the downfield
1H NMR region (typically & 7.0-9.0 ppm). The exact

chemical shifts and coupling constants will

depend on the substitution pattern.

Aromatic carbons will resonate in the range of o
110-160 ppm. The carbons attached to the

13C NMR nitrogen and chlorine atoms will have distinct
chemical shifts. The carbon bearing the nitro

group will also be significantly shifted.

The mass spectrum should show a molecular
ion peak (M*) corresponding to the molecular
weight (244.03 g/mol ). The isotopic pattern of
the two chlorine atoms (3>Cl and 37Cl) will result
Mass Spec. ) o ]
in characteristic M, M+2, and M+4 peaks with a
specific intensity ratio. Fragmentation patterns
would involve the loss of Cl, NO2z, and other

small fragments.

Characteristic peaks for the C=N and C=C
stretching vibrations of the quinazoline ring are
expected in the 1650-1450 cm~1 region. Strong
absorptions corresponding to the symmetric and
IR Spec. , , _
asymmetric stretching of the nitro group (NO2)
should be present around 1550-1500 cm~t and
1350-1300 cm™1, respectively. C-ClI stretching

vibrations will appear in the fingerprint region.

Reactivity and Chemical Behavior

The 2,4-dichloroquinazoline core is highly reactive towards nucleophiles. The chlorine atoms at
the 2- and 4-positions are susceptible to nucleophilic substitution.

e Regioselectivity: The C4 position is generally more reactive towards nucleophilic attack
under milder conditions compared to the C2 position. This allows for selective
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functionalization of the quinazoline ring.

» Nucleophilic Substitution: A variety of nucleophiles, including amines, alcohols, and thiols,
can displace the chloro substituents to generate a diverse library of substituted quinazoline
derivatives.

An example of a typical nucleophilic substitution reaction is provided below.

(2,4-DichIoro-?-nitroquinazoline)

+ Nucleophile (NuH)
Mild Conditions

( )

Click to download full resolution via product page

Figure 2. Regioselective nucleophilic substitution at the C4 position.

Biological Activity and Applications in Drug
Discovery

While there is no specific biological data available for 2,4-dichloro-7-nitroquinazoline itself,
the quinazoline scaffold is a well-established pharmacophore in medicinal chemistry.
Quinazoline derivatives have demonstrated a broad spectrum of biological activities, including:

e Anticancer: Many quinazoline derivatives are potent inhibitors of tyrosine kinases, such as
the epidermal growth factor receptor (EGFR). Several FDA-approved cancer drugs, like
gefitinib and erlotinib, are based on the 4-anilinoquinazoline scaffold.[4] The presence of the
dichloro and nitro functionalities on the quinazoline ring makes 2,4-dichloro-7-
nitroquinazoline an attractive starting material for the synthesis of novel potential
anticancer agents.

 Anti-inflammatory: Some quinazoline derivatives have shown anti-inflammatory properties.
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» Antimicrobial: The quinazoline nucleus is also found in compounds with antibacterial and
antifungal activities.

The reactivity of the chloro groups in 2,4-dichloro-7-nitroquinazoline allows for the
introduction of various pharmacophoric groups, making it a versatile building block for the
combinatorial synthesis of new bioactive molecules.
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Figure 3. Logical relationship in drug discovery utilizing the quinazoline core.

Conclusion

2,4-Dichloro-7-nitroquinazoline is a valuable chemical intermediate with significant potential
for the development of novel therapeutic agents. Its reactive nature allows for diverse chemical
modifications, paving the way for the synthesis of extensive libraries of quinazoline derivatives
for biological screening. While specific biological data for this compound is currently limited, the
established pharmacological importance of the quinazoline scaffold warrants further
investigation into the potential applications of its derivatives in drug discovery. This guide
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provides a foundational understanding for researchers to build upon in their exploration of this
promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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